molecular formula C6H3BrN2 B014651 3-Bromo-2-cyanopyridine CAS No. 55758-02-6

3-Bromo-2-cyanopyridine

Cat. No. B014651
CAS RN: 55758-02-6
M. Wt: 183.01 g/mol
InChI Key: HCOPIUVJCIZALB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-2-cyanopyridine can be achieved through the cyanation of 2,3-dibromopyridine. This process highlights the compound's foundational role in creating more complex molecules, demonstrating its significance in organic synthesis (Sharif et al., 2019).

Molecular Structure Analysis

Molecular structure and vibrational spectra studies of related bromopyridines have been conducted using density functional methods, offering insights into the molecular geometry, vibrational frequencies, and electronic properties of compounds closely related to 3-Bromo-2-cyanopyridine (Kandasamy & Velraj, 2012). These studies provide a foundation for understanding the molecular structure of 3-Bromo-2-cyanopyridine.

Chemical Reactions and Properties

3-Bromo-2-cyanopyridine serves as an intermediate in the synthesis of various heterocyclic systems, showcasing its versatility in chemical reactions. Its role in the formation of coordination polymers when acting as a ligand further exemplifies its reactivity and utility in constructing complex molecular architectures (Heine, Fink, & Schmidt, 2018).

Physical Properties Analysis

The crystal structure of 3-Bromo-2-cyanopyridine reveals short intermolecular Br...N contacts and π–π stacking interactions, contributing to its solid-state packing. These interactions are crucial for understanding the physical properties and stability of the compound (Sharif et al., 2019).

Scientific Research Applications

  • Kinetics and Reaction Studies : It is used in studying the kinetics of reactions involving bromo-[2H5]diethylenetriamineplatinum(II) bromide and 3-cyanopyridine in deuterium oxide solution (Chan & Wong, 1972). Additionally, it plays a role in reactivity studies of 2-aminopyridines with alpha-halocarbonyl compounds (Elliott et al., 1982).

  • Crystal Structure Analysis : The compound is used to establish the crystal and molecular structure of 3-amino-2-nitrothieno[2,3-b]pyridines (Kislyi et al., 1999).

  • Synthesis of Various Compounds : It is involved in synthesizing chloropyridine, chlorofuran, dibromo compounds, and substituted 3-cyanopyridine-2(iH)-thiones and -selenones (Yamaguchi et al., 1998), (Sharanin & Klokol, 2004).

  • Electrochemical Studies : 3-Bromo-2-cyanopyridine is also used in studying the electrochemical behaviors of cyanopyridines in liquid ammonia (Brown & Butterfield, 1982).

  • Organic Catalytic Reactions : It finds use in organic catalytic reactions, such as the hydrolysis of 2-cyanopyridine with metal oxide catalysts (Sakai et al., 1967).

  • Biological and Pharmacological Research : Derivatives of 3-Bromo-2-cyanopyridine have shown diverse biological activities like anticancer, antibacterial, antifungal, sedative, cardiotonic agents, and as HIV-1 non-nucleoside reverse transcriptase inhibitors (Ghosh et al., 2015).

  • Antimicrobial Activity : Certain derivatives also exhibit antimicrobial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).

Safety And Hazards

3-Bromo-2-cyanopyridine is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOPIUVJCIZALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355837
Record name 3-Bromo-2-cyanopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyanopyridine

CAS RN

55758-02-6
Record name 3-Bromo-2-cyanopyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromopyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

In Scheme I is described the preparation of pyridine intermediates (5) and (6). In Scheme I, Step 1,3-bromopyridine (1) is oxidized to 3-bromo-pyridine-N-oxide (2). In Scheme I, Step 2, cyanide addition gives 3-bromo-pyridine-2-carbonitrile (3). The nitrile of formula (3) is hydrolyzed to the carboxylic acid and esterified with acid catalysis to the ester of formula (4). In Scheme I, Step 4, the ester is reduced to the pyridylmethanol of formula (5a) using sodium borohydride.
[Compound]
Name
1,3-bromopyridine
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Synthesis routes and methods II

Procedure details

3-Bromo-pyridine 1-oxide (9.4 g, 54 mmol) is dissolved in acetonitrile (60 mL) and triethylamine (15 mL) is added followed by trimethylsilyl cyanide (21.7 mL, 163 mmol). The mixture is heated to 100° C. and stirred for 16 h. The mixture is cooled to 0° C., poured into 250 mL of 5 M aqueous NaOH, and extracted with dichloromethane. The combined extracts are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The resulting material is purified using flash chromatography (Biotage® Si65M, 20% AcOEt/hexane) yields 7.8 g (79%) of the title compound as a yellow solid. GCMS m/e 182 [M−H]−.
Quantity
9.4 g
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reactant
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60 mL
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solvent
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15 mL
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21.7 mL
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Quantity
250 mL
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reactant
Reaction Step Four
Yield
79%

Synthesis routes and methods III

Procedure details

In Scheme I is described the preparation of pyridine intermediates (5), (6), and (7). In Scheme I, Step 1,3-bromopyridine (1) is oxidized to 3-bromo-pyridine-N-oxide (2). In Scheme I, Step 2, cyanide substitution gives 3-bromo-pyridine-2-carbonitrile (3). The nitrile of formula (3) is hydrolyzed in Step 3 to the carboxylic acid and esterified with acid catalysis to the ester of formula (4). In Scheme I, Step 4, the ester is reduced to the pyridinylmethanol of formula (5) using sodium borohydride. The pyridinylmethanol is converted to the mesylate of formula (6) with methanesulfonyl chloride (Step 5) or to the pyridinylmethyl chloride of formula (7) using thionyl chloride (Step 6).
[Compound]
Name
1,3-bromopyridine
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Synthesis routes and methods IV

Procedure details

Under nitrogen, a solution of 156 g (0.90 mol) of 3-bromopyridine N-oxide from step 1 was dissolved in 1000 mL of acetonitrile and treated with 256 mL (1.84 mol) of triethylamine and 275 g (2.8 mol) of trimethylsilyl cyanide. The reaction was stirred at reflux overnight and concentrated in vacuo; the residue was dissolved in 2.5M aqueous sodium hydroxide and extracted with methylene chloride. The organic phase was dried (MgSO4) and concentrated in vacuo; this residue was decolorized with carbon and recrystallized from methanol to give 42.2 g (26%) of 2-cyano-3-bromopyridine as a cream colored solid: mp 97°-98° C.; NMR (CDCl3)δ7.42 (dd, J=8 and 5 Hz, 1H), 8.05 (dd, J=8 and 2 Hz, 1H), 8.67 (dd, J=5 and 2 Hz, 1H).
Quantity
156 g
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reactant
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Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
256 mL
Type
reactant
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Quantity
275 g
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-cyanopyridine
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
11
Citations
TP Vaid, ME Cook, JD Scott… - … A European Journal, 2022 - Wiley Online Library
Cyanopyridines and cyanophenylpyridines were investigated as anolytes for nonaqueous redox flow batteries (RFBs). The three isomers of cyanopyridine are reduced at potentials of −…
S Hibi, K Ueno, S Nagato, K Kawano, K Ito… - Journal of medicinal …, 2012 - ACS Publications
… Then 3-bromo-2-cyanopyridine (2.0 g, 10.92 mmol) was added and the mixture was stirred at 140 C overnight. The reaction solution was cooled to room temperature, water and EtOAc …
Number of citations: 177 0-pubs-acs-org.brum.beds.ac.uk
DL Comins, S O'Connor - Progress in Heterocyclic Chemistry, 1997 - Elsevier
… A procedure amenable to the preparation of bulk quantities of 3-mercaptopicolinic acid from 3bromo-2-cyanopyridine has been described <96TL(37)3617>. While 2-chloropyridine …
K Nakahara, Y Mitsuoka, S Kasuya, T Yamamoto… - European Journal of …, 2021 - Elsevier
… Cross-coupling of 14 with 3-bromo-2-cyanopyridine gave compound 15, which was then heated with ammonium chloride in the presence of trimethyl aluminum to afford 16. Cyclization …
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
… To the white suspension was added 5.0 g of 3-bromo-2cyanopyridine 48 and the reaction was refluxed for 1.5 h, TLC (1: 1 hexane/EtOAc). The solvent was removed under vacuum and …
Number of citations: 2 books.google.com
DJ Asby, MG Radigois, DC Wilson, F Cuda… - Organic & …, 2016 - pubs.rsc.org
… Thus, the brominated core, imidazo[1,5-a]pyridine 4, was prepared in three steps from 3-bromo-2-cyanopyridine 1 as previously described. Contemporaneously, a series of …
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk
DC Wilson - 2018 - eprints.soton.ac.uk
… The key imidazopyridine subunit 2.43 was prepared in three steps from the 3bromo-2-cyanopyridine 2.40. First alane N,N-dimethylethylamine complex was used to reduce 3-bromo-2-…
Number of citations: 2 eprints.soton.ac.uk
M Radigois - 2016 - eprints.soton.ac.uk
… Moore rearrangement to generate the A ring of cribrostatin 6 from cyclobutenone 2.40, the BC ring having been synthesised first from commercially available 3-bromo-2-cyanopyridine (…
Number of citations: 1 eprints.soton.ac.uk
M Mohamed, TP Gonçalves, RJ Whitby… - … A European Journal, 2011 - Wiley Online Library
… (3-Bromopyridin-2-yl)methanamine (15):21 To a cooled (0 C) solution of 3-bromo-2-cyanopyridine (0.100 g, 0.546 mmol) in toluene (20 mL) was added alane⋅Me 2 NEt complex (0.5 M …
M Ankersen, B Peschke, BS Hansen… - Bioorganic & Medicinal …, 1997 - Elsevier
… The pyridine derivative 17 was synthesized starting with 3-bromo-2-cyanopyridine 15,[11]which was reacted with 4-tolueneboronic acid and tetrakis triphenylphosphinepalladium as …

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